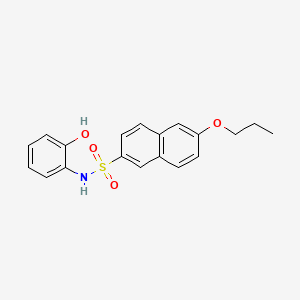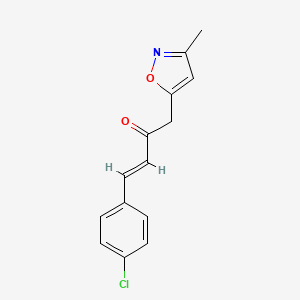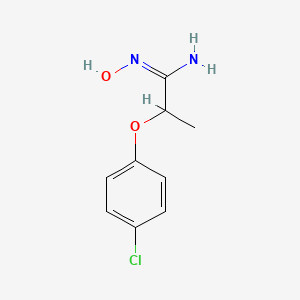
N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a hydroxyphenyl group and a propoxy group, along with a sulfonamide functional group. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene ring system, followed by the introduction of the hydroxyphenyl and propoxy groups. The sulfonamide group is then introduced through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to amine derivatives under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted naphthalene derivatives.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with protein residues. These interactions can modulate enzyme activity or inhibit specific biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the naphthalene and propoxy groups.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group instead of the propoxy group.
N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine: Features a different core structure with similar functional groups.
Uniqueness: N-(2-hydroxyphenyl)-6-propoxy-2-naphthalenesulfonamide is unique due to its combination of a naphthalene ring with hydroxyphenyl, propoxy, and sulfonamide groups. This unique structure allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its similar counterparts.
Propriétés
Formule moléculaire |
C19H19NO4S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
N-(2-hydroxyphenyl)-6-propoxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-2-11-24-16-9-7-15-13-17(10-8-14(15)12-16)25(22,23)20-18-5-3-4-6-19(18)21/h3-10,12-13,20-21H,2,11H2,1H3 |
Clé InChI |
CPRKUPLLCJNMHT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Chloro-4,6-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B13369876.png)
![6-(2-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369880.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13369883.png)
![Ethyl 1'-phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B13369886.png)

![2-{[Benzyl(2-cyanoethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13369894.png)

![5-amino-9-butyl-9H-[1,2,4]triazolo[3,4-f]purin-3-yl hydrosulfide](/img/structure/B13369901.png)
![N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide](/img/structure/B13369908.png)
![Ethyl 2-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B13369916.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369923.png)
![[4-amino-2-(1H-benzimidazol-2-yl)phenoxy]acetic acid](/img/structure/B13369940.png)
